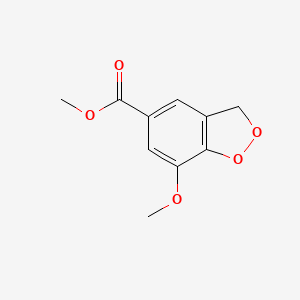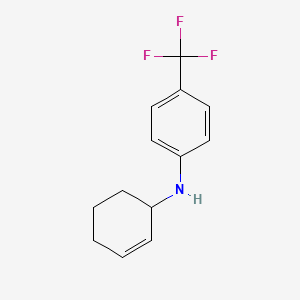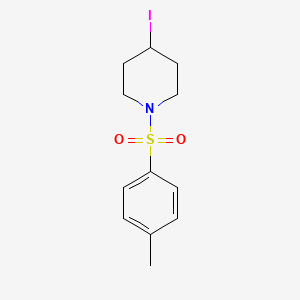
Phenol terminated modified silicone oil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol is a complex organosilicon compound
Vorbereitungsmethoden
The synthesis of 2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol involves multiple steps. The process typically starts with the preparation of the hydroxyphenylpropyl-dimethylsilyl precursor. This precursor is then subjected to a series of silylation reactions to introduce the dimethylsilyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different silyl derivatives.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Wissenschaftliche Forschungsanwendungen
2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and coatings.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of high-performance materials with enhanced thermal and mechanical properties
Wirkmechanismus
The mechanism of action of 2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol involves its interaction with molecular targets through its hydroxyphenyl and silyl groups. These interactions can modulate various biochemical pathways, including signal transduction and enzyme activity. The compound’s ability to form stable complexes with other molecules is key to its functionality in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other silyl-substituted phenols and hydroxyphenyl derivatives. Compared to these compounds, 2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol is unique due to its multiple dimethylsilyl groups, which enhance its stability and reactivity. Examples of similar compounds include dichloroanilines and other silyl-substituted aromatic compounds .
Eigenschaften
CAS-Nummer |
158167-48-7 |
|---|---|
Molekularformel |
C24H40O4Si3 |
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol |
InChI |
InChI=1S/C24H40O4Si3/c1-29(2,19-11-15-21-13-7-9-17-23(21)25)27-31(5,6)28-30(3,4)20-12-16-22-14-8-10-18-24(22)26/h7-10,13-14,17-18,25-26H,11-12,15-16,19-20H2,1-6H3 |
InChI-Schlüssel |
DOICITLAIJTWRV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCC1=CC=CC=C1O)O[Si](C)(C)O[Si](C)(C)CCCC2=CC=CC=C2O |
Verwandte CAS-Nummern |
158167-48-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)

![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)




![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)


![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
